CID 78061955
Description
CID 78061955 (PubChem Compound Identifier 78061955) is a chemical compound cataloged in the PubChem database. PubChem entries typically include molecular formulas, molecular weights, solubility data, and bioactivity profiles, which are essential for comparative studies with analogous compounds .
The absence of direct data on this compound in the provided evidence necessitates inferential analysis based on similar compounds. For instance, compounds like CID 101283546 (Oscillatoxin D) and CID 185389 (30-Methyl-oscillatoxin D) share structural motifs such as cyclic ethers and halogenated aromatic groups, which are common in bioactive natural products . This compound may belong to a related chemical class, such as polyketides or halogenated aromatics, given the prevalence of these groups in comparative studies .

Properties
Molecular Formula |
C10H20O3Si |
|---|---|
Molecular Weight |
216.35 g/mol |
InChI |
InChI=1S/C10H20O3Si/c1-4-8-9(13-8)6-5-7-14-10(11-2)12-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
YQYNLORNXMANPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(O1)CCC[Si]C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “CID 78061955” involves multiple steps, including condensation, ring closure, chlorination, and esterification. The starting material, diethyl oxalate, undergoes these reactions under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
Inferred Reaction Types and Mechanisms
CID 78061955’s reactivity is likely influenced by functional groups such as sulfides, halogens, or aromatic systems, common in organosulfur and heterocyclic compounds.
Oxidation Reactions
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Sulfur Atoms : Sulfur-containing groups (e.g., methylsulfanyl) may oxidize to sulfoxides (R–SO–R) or sulfones (R–SO₂–R) under oxidizing conditions.
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Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
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Conditions : Mild to moderate temperatures (25–60°C), polar aprotic solvents (e.g., dichloromethane).
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Reduction Reactions
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Halogen Substituents : Bromine or chlorine atoms may undergo dehalogenation via reductive cleavage.
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Reagents : Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
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Products : Dehalogenated derivatives or hydrogen-substituted analogs.
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Substitution Reactions
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Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings (e.g., due to electron-withdrawing groups) may react with nucleophiles.
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Examples : Replacement of halogens with methoxy (–OCH₃) or amino (–NH₂) groups.
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Reagents : Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
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Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : Aryl halides (e.g., Br) can participate in palladium-catalyzed cross-coupling with boronic acids.
Hypothetical Reaction Pathways
The table below outlines plausible reaction pathways for this compound, assuming structural similarity to compounds in the literature:
Challenges and Data Gaps
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Specific Data Limitations : No direct experimental data for this compound was found in the reviewed literature.
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Structural Ambiguity : The compound’s exact structure (e.g., positions of substituents) is unclear, complicating precise mechanistic predictions.
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Metabolic Pathways : Hepatotoxicity or bioactivation routes (e.g., via cytochrome P450) remain speculative without in vitro studies .
Recommendations for Further Research
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Database Consultations :
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Experimental Validation :
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Conduct kinetic studies to determine reaction rates for oxidation/reduction.
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Perform computational modeling (e.g., DFT) to predict reactive sites.
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Scientific Research Applications
“CID 78061955” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: It is utilized in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of “CID 78061955” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78061955, we compare it with structurally and functionally analogous compounds, leveraging data from PubChem entries and experimental studies.
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Inferred based on analogous compounds: Likely contains halogenated or oxygenated functional groups.
Key Findings:
Structural Similarities :
- CID 101283546 (Oscillatoxin D) and this compound may share cyclic ether backbones, common in marine-derived toxins. Such structures often confer membrane-disrupting activity .
- CAS 1254115-23-5 and CAS 38185-55-6 exhibit nitrogen-containing heterocycles (piperazine, pyridine), suggesting this compound could have similar pharmacophoric motifs .
Functional Contrasts :
- Solubility : CAS 1254115-23-5 demonstrates high solubility (86.7 mg/mL), unlike CID 101283546, which is hydrophobic. This divergence highlights the impact of nitro and piperazine groups on polarity .
- Synthetic Accessibility : this compound may require specialized biosynthetic pathways (e.g., polyketide synthases) akin to CID 101283546, whereas CAS 38185-55-6 is synthesized via simple cyclization .
This compound might share similar targets if it contains halogenated aromatics . CAS 1254115-23-5, with high solubility and P-gp substrate activity, could optimize drug delivery—a trait absent in CID 101283546 .
Research Implications and Limitations
- Data Gaps : The lack of explicit data on this compound limits direct comparisons. Future studies should prioritize experimental characterization of its structure and bioactivity.
- Methodological Consistency : Referencing standards (e.g., PubChem metadata, CAS registry) ensures reproducibility in comparative analyses .
- Diverse Sources: Cross-referencing journals like Journal of Cheminformatics and Analytical Chemistry enhances credibility, though disparities in experimental protocols (e.g., LogP calculations) require normalization .
Q & A
Q. Basic
- Use specialized databases (e.g., SciFinder, Reaxys) and Google Scholar with unique descriptors (e.g., “this compound AND spectroscopy”).
- Track citations of seminal papers using the “Cited by” feature to identify recent advancements.
- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-validate findings using institutional library resources and chemical encyclopedias for background context .
How should researchers design initial experiments to characterize this compound’s physicochemical properties?
Q. Basic
- Define measurable objectives aligned with the research question (e.g., melting point, solubility).
- Follow IUPAC guidelines for purity validation (e.g., NMR, HPLC).
- Include controls (e.g., known reference compounds) and replicate measurements to establish baseline data.
- Document procedures in sufficient detail for reproducibility, adhering to journal-specific formatting for materials and methods .
How can contradictory data in existing studies on this compound’s reactivity be systematically addressed?
Q. Advanced
- Conduct a meta-analysis of methodologies used in conflicting studies (e.g., reaction conditions, instrumentation).
- Replicate experiments under standardized conditions to isolate variables (e.g., temperature, catalyst loading).
- Apply statistical tools (e.g., ANOVA, error propagation analysis) to quantify discrepancies.
- Use mixed-methods approaches (qualitative + quantitative) to contextualize contradictions, such as crystallographic data vs. computational simulations .
What methodologies optimize the synthesis yield of this compound while minimizing byproducts?
Q. Advanced
- Employ Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, reaction time).
- Use in-situ monitoring techniques (e.g., FTIR, Raman spectroscopy) to track intermediate formation.
- Compare green chemistry metrics (e.g., E-factor, atom economy) across alternative routes.
- Validate scalability using microreactor systems or flow chemistry setups, referencing protocols from analogous compounds .
How can reproducibility challenges in this compound experiments be mitigated?
Q. Advanced
- Standardize protocols using ISO guidelines for equipment calibration and reagent purity.
- Publish detailed supplementary materials (e.g., spectral data, step-by-step workflows).
- Collaborate with independent labs for cross-validation.
- Address environmental variables (e.g., humidity, light exposure) in experimental logs .
What statistical and computational tools are recommended for analyzing this compound’s structure-activity relationships?
Q. Methodological
- Multivariate analysis (PCA, PLS) to correlate structural descriptors (e.g., Hammett constants) with activity.
- Density Functional Theory (DFT) for electronic property predictions.
- Use open-source tools (e.g., RDKit, PyMol) for molecular visualization and docking studies.
- Validate models with leave-one-out cross-validation or external datasets .
How should researchers validate the purity and structural identity of this compound?
Q. Methodological
- Combine analytical triage :
- Chromatography (HPLC, GC) for purity ≥95%.
- Spectroscopy (¹H/¹³C NMR, HRMS) for structural confirmation.
- X-ray diffraction for crystalline phase verification.
- Compare data with published reference spectra or synthetic intermediates.
- Disclose all characterization data in supplementary materials to meet journal standards .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
